molecular formula C10H13BrN2O2 B8131596 2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide

2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide

Cat. No.: B8131596
M. Wt: 273.13 g/mol
InChI Key: NHKFYDQQHHEXTF-UHFFFAOYSA-N
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Description

2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide is an organic compound that features a brominated phenoxy group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-amino-2-bromophenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalyst: Catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) are often employed.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The phenoxy group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the amino group to form different functional groups.

Scientific Research Applications

2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties.

    Biological Studies: It may serve as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The brominated phenoxy group can interact with various enzymes or receptors, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-2-bromophenoxy)acetamide: This compound lacks the N,N-dimethyl substitution on the acetamide group.

    2-(4-Amino-2-bromophenoxy)-N-ethylacetamide: This compound has an ethyl group instead of the N,N-dimethyl group.

Uniqueness

2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the N,N-dimethyl group can enhance its solubility and stability compared to similar compounds.

Properties

IUPAC Name

2-(4-amino-2-bromophenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-13(2)10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKFYDQQHHEXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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